molecular formula C17H18N4O2S2 B2449013 (4-Methylthiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706313-41-8

(4-Methylthiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2449013
CAS No.: 1706313-41-8
M. Wt: 374.48
InChI Key: CDGOGCMOEYYNNK-UHFFFAOYSA-N
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Description

(4-Methylthiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical compound designed for pharmaceutical and biological research. Its structure incorporates three privileged heterocyclic scaffolds known for their broad bioactivity: a 4-methylthiazole, a 1,2,4-oxadiazole, and a thiophene ring, linked through a piperidine methanone core. The thiazole ring is a versatile moiety prevalent in many approved drugs and bioactive molecules, contributing to various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . The 1,2,4-oxadiazole heterocycle is widely used in medicinal chemistry as a bioisostere for carboxylic esters and amides, and derivatives containing this ring have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties . This specific molecular architecture makes the compound a high-value intermediate for probing novel biological pathways. Potential research applications include serving as a key scaffold in high-throughput screening for the identification of new enzyme inhibitors or receptor modulators, particularly in oncology and infectious disease. It is also an excellent candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a specific biological target. Researchers can further use this compound as a complex building block for constructing more elaborate chemical entities in drug discovery programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-11-15(25-10-18-11)17(22)21-5-2-3-12(8-21)7-14-19-16(20-23-14)13-4-6-24-9-13/h4,6,9-10,12H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGOGCMOEYYNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methylthiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with significant potential in pharmacology due to its diverse structural features. This compound integrates a thiazole ring, an oxadiazole moiety, and a piperidine structure, each contributing to its biological activity. The thiazole and oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer properties, while the piperidine group enhances interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2S2C_{17}H_{18}N_{4}O_{2}S_{2} with a molecular weight of 374.48 g/mol. The structural composition can be broken down into key components:

ComponentDescription
Thiazole RingContributes to antimicrobial activity
Oxadiazole MoietyAssociated with anticancer and anti-inflammatory effects
Piperidine GroupEnhances interaction with various biological targets

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains, including Mycobacterium bovis and Staphylococcus aureus . The presence of the thiazole ring further enhances these activities, making this compound a candidate for developing new antimicrobial agents.

Anticancer Properties

The oxadiazole derivatives have been extensively studied for their anticancer activities. A notable study demonstrated that several compounds exhibited cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) . The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC). These enzymes play critical roles in cellular processes including metabolism and gene expression regulation .

Case Studies

Several studies have highlighted the biological activities of compounds structurally similar to This compound :

  • Antitubercular Activity : Dhumal et al. (2016) explored the antitubercular effects of 1,3,4-oxadiazole derivatives combined with thiazole and pyridine rings. The most active compounds demonstrated strong inhibition against Mycobacterium bovis BCG .
  • Cytotoxicity Studies : A study by Desai et al. (2018) evaluated various oxadiazole derivatives against cancer cell lines. Compounds showed IC50 values indicating moderate to high cytotoxicity against several tumor types .

Predictive Modeling

Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural features. Such models suggest that this compound may exhibit a wide range of pharmacological effects beyond those currently documented.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch method, which involves condensation of α-haloketones with thioamides. For 4-methylthiazole-5-carboxylic acid:

  • Reactant Preparation :
    • α-Chloroacetoacetic acid ethyl ester (1.0 eq) is treated with thiourea (1.2 eq) in ethanol under reflux for 6 hours.
    • Mechanism : Nucleophilic substitution at the α-carbon, followed by cyclodehydration.
  • Workup :
    • The crude product is hydrolyzed with 2M NaOH to yield 4-methylthiazole-5-carboxylic acid.
    • Yield : 68–72% after recrystallization (ethanol/water).

Alternative Route: Cyclization of Thioamides

A modified approach uses 2-bromo-3-oxobutanoic acid and thioacetamide in DMF at 80°C, achieving 74% yield.

Synthesis of 3-(Thiophen-3-yl)-1,2,4-oxadiazole-5-methylpiperidine

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives:

  • Amidoxime Preparation :
    • Thiophene-3-carbonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (4:1) at 60°C for 12 hours.
  • Cyclization :
    • The amidoxime intermediate is coupled with chloroacetic acid (1.2 eq) using 1,1'-carbonyldiimidazole (CDI, 1.5 eq) in THF.
    • Conditions : Stirred at room temperature for 24 hours, followed by reflux for 2 hours.
    • Yield : 65% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Piperidine Functionalization

The oxadiazole-methyl group is introduced to piperidine via alkylation:

  • Substrate : 3-Hydroxymethylpiperidine (1.0 eq) is dissolved in DMF with K₂CO₃ (2.0 eq).
  • Alkylation :
    • 5-(Bromomethyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (1.1 eq) is added dropwise at 0°C.
    • Stirred at 60°C for 8 hours.
    • Purification : Column chromatography (CH₂Cl₂:MeOH 95:5) yields 70–75% product.

Coupling of Thiazole and Piperidine Moieties

Methanone Bridge Formation

The final step involves coupling 4-methylthiazole-5-carboxylic acid with the functionalized piperidine:

  • Activation :
    • 4-Methylthiazole-5-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) to form the acyl chloride.
  • Coupling :
    • The acyl chloride is reacted with 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (1.0 eq) in dry dichloromethane (DCM) with triethylamine (2.0 eq).
    • Conditions : Stirred at room temperature for 12 hours.
    • Yield : 82% after purification (silica gel, ethyl acetate/hexane 1:2).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.68 (dd, J = 5.0 Hz, 1H, thiophene-H), 7.42–7.35 (m, 2H, thiophene-H), 4.12–3.98 (m, 2H, piperidine-CH₂), 2.91 (s, 3H, thiazole-CH₃).
  • LC-MS : m/z 374.5 [M+H]⁺, consistent with molecular formula C₁₇H₁₈N₄O₂S₂.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Cyclization of amidoximes with chloroacetic acid preferentially forms the 5-substituted oxadiazole due to electronic and steric factors. Competing 1,3,4-oxadiazole formation is suppressed by using CDI as a cyclizing agent.

Piperidine Alkylation Side Reactions

Over-alkylation at the piperidine nitrogen is mitigated by employing a bulky base (e.g., K₂CO₃) and controlled stoichiometry.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Hantzsch Thiazole 72 97 Scalability
Amidoxime Cyclization 65 95 Regioselectivity
Acyl Chloride Coupling 82 98 Mild Conditions

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